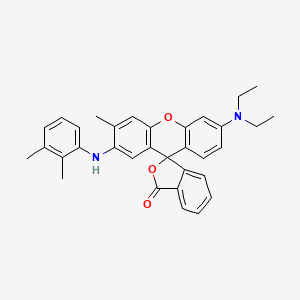

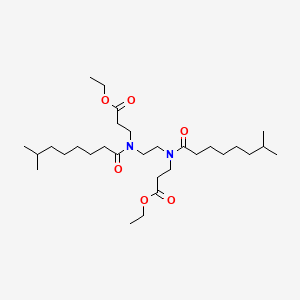

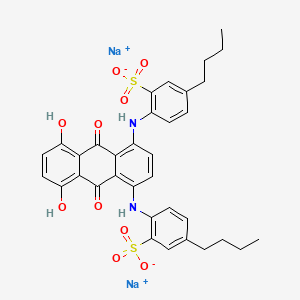

![molecular formula C22H10F6O9S2 B1499393 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) CAS No. 1195931-66-8](/img/structure/B1499393.png)

3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate)

Overview

Description

3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) is a useful research compound. Its molecular formula is C22H10F6O9S2 and its molecular weight is 596.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

- Synthesis and Anti-Corrosion Behavior: A study by Arrousse et al. (2020) discussed the synthesis of a related compound, 3-oxo-3H-spiro[isobenzofuran-1,9 ́-xanthene]3 ́,6 ́-diyl bis (3-methylbenzenesulfonate), and its application as an anti-corrosion agent for mild steel in an acidic solution. The compound was found to be an effective inhibitor, achieving 93% efficiency at low concentrations (Arrousse et al., 2020).

Synthesis and Characterization

- Characterization of Derivatives: Another study by Arrousse et al. (2021) characterized similar xanthene derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, confirming their non-toxicity and high inhibition efficiency (Arrousse et al., 2021).

- Economical Synthesis and Theoretical Study: Arrousse et al. (2020) also described an economical synthesis strategy for a related xanthene compound, demonstrating its usefulness as a colored pigment with optical properties (Arrousse et al., 2020).

Optical Properties and Sensor Development

- Use as Fluorescent Labels and Sensors: A study by Green (1985) utilized a derivative of this compound as a titrant for serine proteases, highlighting its sensitivity and utility in stoichiometric analyses (Green, 1985).

- Fluorogenic Active-Site Titrant: Wang et al. (2018) synthesized a fluorescent probe based on a similar xanthene derivative for detecting cysteine in milk and water samples, demonstrating its potential as a visual sensor for cysteine detection (Wang et al., 2018).

Polymer Science Applications

- Polyimides with Optical Transparency: Zhang et al. (2010) reported on novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton, showing their high thermal stability and optical transparency, useful in electronic applications (Zhang et al., 2010).

Corrosion Detection

- Early Detection of Steel Corrosion: Augustyniak et al. (2009) discussed the application of a spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one derivative in epoxy-based coatings for the early detection of steel corrosion, highlighting its 'turn-on' fluorescence feature in the presence of ferric ions (Augustyniak et al., 2009).

Mechanism of Action

Target of Action

The primary target of 3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl bis(trifluoromethanesulfonate) is the electron transport layer (ETL) in perovskite solar cells . The ETL plays a crucial role in the operation of these cells, facilitating the transport of electrons and preventing their recombination with holes.

Mode of Action

The compound interacts with its target by being pre-buried into the ETL, which results in the modification of the interface between the ETL and the perovskite layer . This treatment improves the quality of the ETL film and enhances the interfacial interaction between the ETL and the perovskite .

Biochemical Pathways

The compound’s action affects the pathway of electron transport in perovskite solar cells. By modifying the ETL and perovskite interface, it substantially reduces the trap state density and enhances charge extraction . This leads to improved photovoltaic performances of the solar cells .

Pharmacokinetics

By reducing trap state density, it enhances the availability and mobility of electrons, thereby improving the efficiency of the solar cells .

Result of Action

The molecular effect of the compound’s action is the modification of the ETL and perovskite interface . On a cellular level, this results in reduced trap state density and enhanced charge extraction . The overall effect is an improvement in the photovoltaic performances of the perovskite solar cells, with efficiencies of up to 22.64% reported .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the devices treated with this compound demonstrated enhanced stability in air (at approximately 25 °C at approximately 30% humidity) and in an N2 environment under continuous illumination .

properties

IUPAC Name |

[3-oxo-6'-(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10F6O9S2/c23-21(24,25)38(30,31)36-11-5-7-15-17(9-11)34-18-10-12(37-39(32,33)22(26,27)28)6-8-16(18)20(15)14-4-2-1-3-13(14)19(29)35-20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBLHRSNJXRAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OS(=O)(=O)C(F)(F)F)OC5=C3C=CC(=C5)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10F6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

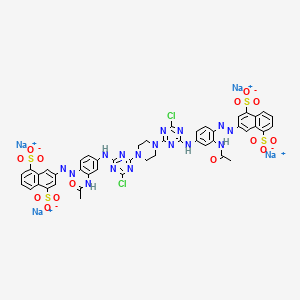

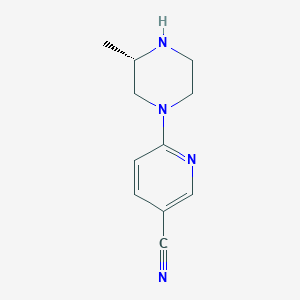

![(S)-2-Amino-N-((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)propanamide](/img/structure/B1499312.png)